ナフトニル

概要

説明

科学的研究の応用

Naftidrofuryl has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and receptor binding.

Medicine: It is primarily used in the treatment of peripheral arterial disease and intermittent claudication.

Industry: Naftidrofuryl is used in the pharmaceutical industry for the production of vasodilator medications.

作用機序

ナフチドロフリルは、セロトニン5-HT2受容体を選択的に阻害することにより作用し、低酸素症およびアテローム性動脈硬化症に対する反応として内皮細胞および血小板から放出されるセロトニンの血管収縮効果をブロックします . この阻害により血管拡張が起こり、血流が改善されます。 さらに、ナフチドロフリルは一酸化窒素レベルを増加させ、血管拡張をさらに促進し、血小板凝集を阻害します .

6. 類似の化合物との比較

ナフチドロフリルは、セロトニン5-HT2受容体の選択的阻害と細胞の酸化能力を高める能力において独特です。 類似の化合物には次のものがあります。

ケタンセリン: 主に抗高血圧剤として使用される別のセロトニン受容体アンタゴニスト。

サルポグレレート: 末梢動脈疾患の治療に使用される選択的5-HT2A受容体アンタゴニスト. ナフチドロフリルは、血管拡張と細胞の酸化能力の強化という二重の作用により際立っており、間欠性跛行などの状態の治療に特に効果的です.

生化学分析

Biochemical Properties

Nafronyl has been shown to interact with various biomolecules in the body. It has been found to exhibit good selectivity for nafronyl with respect to inorganic/organic cations, sugars, and amino acids .

Cellular Effects

It is known that Nafronyl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nafronyl is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nafronyl have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nafronyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Nafronyl is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Nafronyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that Nafronyl can be directed to specific compartments or organelles .

準備方法

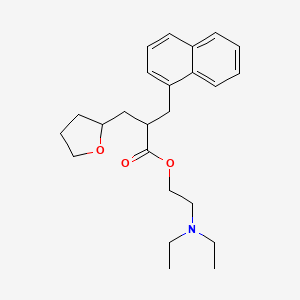

ナフチドロフリルは、2-(ジエチルアミノ)エタノールと3-(1-ナフチル)-2-(テトラヒドロフラン-2-イルメチル)プロパン酸のエステル化によって合成されます。 反応には通常、酸触媒が必要であり、完全なエステル化を確実にするために還流条件下で行われます . 工業生産方法では、多くの場合、高純度の試薬と制御された反応環境が使用され、収率と純度が最大化されます。

3. 化学反応の分析

ナフチドロフリルは、次のようないくつかの種類の化学反応を受けます。

酸化: ナフチドロフリルは、主に肝臓でさまざまな代謝産物を生成するために酸化される可能性があります。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: ナフチドロフリルは、特にジエチルアミノ基で置換反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。

4. 科学研究の応用

ナフチドロフリルは、科学研究で幅広い用途があります。

化学: エステル化と受容体結合の研究におけるモデル化合物として使用されます。

生物学: ナフチドロフリルは、細胞の酸化能力への影響と、セロトニン媒介血小板凝集の阻害における役割について研究されています.

医学: 主に末梢動脈疾患および間欠性跛行の治療に使用されます。

産業: ナフチドロフリルは、製薬業界で血管拡張薬の製造に使用されます。

化学反応の分析

Naftidrofuryl undergoes several types of chemical reactions, including:

Oxidation: Naftidrofuryl can be oxidized to form various metabolites, primarily in the liver.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Naftidrofuryl can undergo substitution reactions, particularly at the diethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

類似化合物との比較

Naftidrofuryl is unique in its selective inhibition of serotonin 5-HT2 receptors and its ability to enhance cellular oxidative capacity. Similar compounds include:

Ketanserin: Another serotonin receptor antagonist used primarily as an antihypertensive agent.

Sarpogrelate: A selective 5-HT2A receptor antagonist used to treat peripheral arterial disease. Naftidrofuryl stands out due to its dual action of vasodilation and enhancement of cellular oxidative capacity, making it particularly effective in treating conditions like intermittent claudication.

特性

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023344 | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31329-57-4 | |

| Record name | Naftidrofuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftidrofuryl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftidrofuryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftidrofuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIDROFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)

![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)

![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)